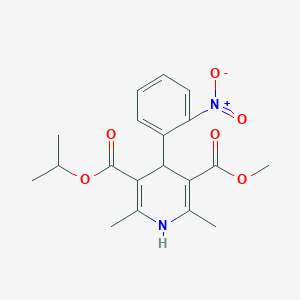![molecular formula C19H21N3O5S2 B280704 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one, also known as PSI, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1998 by researchers at the University of California, San Francisco, and has since been used in a variety of biochemical and physiological studies.
作用机制
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one works by binding to the ATP-binding site of kinases, thereby preventing them from carrying out their normal signaling functions. This leads to a disruption of cell signaling pathways and a decrease in cell proliferation. This compound has been shown to be particularly effective against a subset of kinases known as cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. By inhibiting CDK activity, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its effects on cell signaling pathways, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of using 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one in lab experiments is its specificity for kinases, particularly CDKs. This allows researchers to study the effects of inhibiting specific kinases on cell signaling pathways and cell proliferation. However, one limitation of using this compound is its relatively low potency compared to other kinase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
未来方向
There are several future directions for research involving 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the identification of new targets for kinase inhibitors, particularly in the context of cancer therapy. Finally, there is ongoing research into the use of this compound and other kinase inhibitors as combination therapies with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been widely used in scientific research. Its specificity for kinases, particularly CDKs, has made it a valuable tool for studying cell signaling pathways and cell proliferation. While there are limitations to its use, there are also many future directions for research involving this compound and other kinase inhibitors.
合成方法
The synthesis of 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one involves several steps, including the reaction of 2-nitrobenzaldehyde with pyrrolidine and the subsequent reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with sulfonyl chloride to produce the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a small scale in a standard laboratory setting.
科学研究应用
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one has been used in a variety of scientific research studies, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a family of enzymes called kinases, which are involved in cell signaling pathways that regulate cell growth and division. As a result, this compound has been used to study the role of kinases in cancer cell proliferation and to identify potential targets for cancer therapy. This compound has also been used in studies of other diseases, including Alzheimer's disease and Parkinson's disease, where it has been shown to have neuroprotective effects.
属性
分子式 |
C19H21N3O5S2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
3,6-bis(pyrrolidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-18-16(29(26,27)22-11-3-4-12-22)7-5-13-15(8-6-14(20-19)17(13)18)28(24,25)21-9-1-2-10-21/h5-8H,1-4,9-12H2,(H,20,23) |
InChI 键 |
FJZSFTDTAPXLGV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
